molecular formula C14H16F3NO2 B7565604 N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide

N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide

Katalognummer B7565604
Molekulargewicht: 287.28 g/mol
InChI-Schlüssel: IUDUCZAKWWWALH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide, also known as TPCA-1, is a small molecule inhibitor of nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation, immune response, cell proliferation, and survival. Dysregulation of NF-κB signaling has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases. TPCA-1 has been shown to inhibit NF-κB activation and downstream gene expression in various cell types, making it a promising candidate for the development of therapeutic agents.

Wirkmechanismus

N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide inhibits NF-κB signaling by targeting the kinase activity of the inhibitor of kappa B (IκB) kinase (IKK) complex. The IKK complex phosphorylates IκB, leading to its ubiquitination and degradation by the proteasome. This releases NF-κB from its inactive complex with IκB and allows it to translocate to the nucleus and activate target gene expression. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide binds to the ATP-binding site of the IKKβ subunit, inhibiting its kinase activity and preventing IκB phosphorylation and degradation. This results in the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
The inhibition of NF-κB signaling by N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide induces cell cycle arrest and apoptosis, leading to decreased cell proliferation and survival. Inflammatory cytokine production is also inhibited, leading to decreased inflammation. In immune cells, N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide inhibits the production of pro-inflammatory cytokines and chemokines, leading to decreased immune activation. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels in tumors.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It is also highly selective for the IKKβ subunit, minimizing off-target effects. However, N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has some limitations. It has low solubility in aqueous solutions, requiring the use of organic solvents for in vitro experiments. It also has low bioavailability and a short half-life in vivo, requiring the use of high doses or frequent dosing for therapeutic efficacy.

Zukünftige Richtungen

There are several future directions for the use of N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide in scientific research. One potential application is in the development of cancer therapies. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and its combination with other cancer drugs may lead to improved therapeutic outcomes. Another potential application is in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been shown to have anti-inflammatory effects in animal models of these diseases, and its use in clinical trials may lead to improved patient outcomes. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide may also have potential as a therapeutic agent for viral infections, such as influenza and HIV, by inhibiting viral replication and reducing inflammation. Further studies are needed to explore these potential applications and to optimize the pharmacokinetics and pharmacodynamics of N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide for clinical use.

Synthesemethoden

N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The synthesis method has been described in detail in several publications, and the yield and purity of the final product can be optimized by modifying the reaction conditions.

Wissenschaftliche Forschungsanwendungen

N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various disease models. In cancer research, N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has also been studied for its potential use in the treatment of viral infections, such as influenza and HIV.

Eigenschaften

IUPAC Name

N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)9-20-12-7-5-11(6-8-12)18-13(19)10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDUCZAKWWWALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.